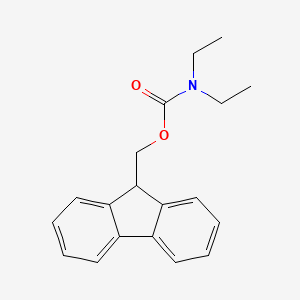
(9H-Fluoren-9-yl)methyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl diethylcarbamate: is a chemical compound that belongs to the class of carbamates It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl diethylcarbamate typically involves the reaction of (9H-Fluoren-9-yl)methanol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(9H-Fluoren-9-yl)methanol+Diethylcarbamoyl chloride→(9H-Fluoren-9-yl)methyl diethylcarbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (9H-Fluoren-9-yl)methyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl diethylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl diethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
- (9H-Fluoren-9-yl)methyl methylcarbamate
- (9H-Fluoren-9-yl)methyl phenylcarbamate
- (9H-Fluoren-9-yl)methyl isopropylcarbamate
Comparison:
- (9H-Fluoren-9-yl)methyl diethylcarbamate is unique due to its specific diethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs.
- The presence of different alkyl or aryl groups in similar compounds can significantly alter their reactivity and applications.
Propriétés
Numéro CAS |
119306-69-3 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C19H21NO2/c1-3-20(4-2)19(21)22-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
Clé InChI |
HWAFPVNDZVPFAO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)









